1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Overview
Description
1,2,3,4-Tetramethyl-5,6-dinitrobenzene is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.2133 g/mol It is characterized by the presence of four methyl groups and two nitro groups attached to a benzene ring
Mechanism of Action
Target of Action
Nitro compounds in general are known to undergo reductive transformations, which are of great importance for the chemical industry .
Mode of Action
The mode of action of 1,2,3,4-Tetramethyl-5,6-dinitrobenzene involves nitration, a process where a nitro group is added to an organic compound . In the case of this compound, direct action of cold fuming nitric acid leads to the formation of 2,3,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-4-en-1-one .
Biochemical Pathways
The compound is involved in reductive transformations, leading to products such as amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Pharmacokinetics
The compound’s molecular weight is 22421 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound involves the formation of 2,3,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-4-en-1-one . This transformation is a result of the nitration process.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethyl-5,6-dinitrobenzene can be synthesized through the nitration of 1,2,3,4-tetramethylbenzene. The nitration process involves the reaction of 1,2,3,4-tetramethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-5,6-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium ethoxide, ethyl cyanoacetate.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1,2,3,4-Tetramethyl-5,6-diaminobenzene.
Substitution: Ethyl cyano(1,2,3,4-tetramethylphenyl)acetate.
Oxidation: 1,2,3,4-Tetramethyl-5,6-dicarboxylic acid.
Scientific Research Applications
1,2,3,4-Tetramethyl-5,6-dinitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetramethyl-4,6-dinitrobenzene: Similar structure but with different positions of the nitro groups.
1,2-Dimethyl-3,4-dinitrobenzene: Contains fewer methyl groups.
1,3-Dinitro-2,4,5,6-tetramethylbenzene: Another positional isomer with different nitro group locations.
Uniqueness
1,2,3,4-Tetramethyl-5,6-dinitrobenzene is unique due to its specific arrangement of methyl and nitro groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-6(2)8(4)10(12(15)16)9(7(5)3)11(13)14/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFWWDRGWIAOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306106 | |
Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18801-63-3 | |
Record name | NSC174103 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetramethyl-5,6-dinitro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1,2,3,4-tetramethyl-5,6-dinitrobenzene is treated with fuming nitric acid?
A1: Treatment of this compound with fuming nitric acid in dichloromethane leads to the formation of unusual products: cis- and trans-2,5,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-3-enones. [] This reaction involves a complex rearrangement and oxidation process, ultimately yielding cyclic tetranitro ketones. The structure of the cis isomer was confirmed through X-ray crystallography. []
Q2: How does the reactivity of this compound differ from its 5,6-dihalo counterparts when treated with nitric acid?
A2: While this compound undergoes a unique rearrangement to form tetranitrocyclohexenones upon treatment with fuming nitric acid, its 5,6-dihalo counterparts exhibit different reactivity. Under similar conditions, 5,6-dihalo-1,2,3,4-tetramethylbenzenes primarily yield a mixture of 5,6-dihalogeno-2,3,4-trimethylbenzyl nitrate and 6-halogeno-2,3,4,5-tetramethyl-4-nitrocyclohexa-2,5-dien-1-one. [] This highlights the significant influence of the substituents on the benzene ring on the reaction pathway and product formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.